molecular formula C16H14Cl2O B1360510 3',5'-Dichloro-3-(2-methylphenyl)propiophenone CAS No. 898790-05-1

3',5'-Dichloro-3-(2-methylphenyl)propiophenone

Cat. No.: B1360510
CAS No.: 898790-05-1
M. Wt: 293.2 g/mol
InChI Key: DDNXDRPKUMEZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',5'-Dichloro-3-(2-methylphenyl)propiophenone (CAS: Not explicitly provided in evidence; structurally inferred from ) is a chlorinated aromatic ketone with a propiophenone backbone. The compound features two chlorine atoms at the 3' and 5' positions of the phenyl ring and a 2-methylphenyl substituent on the propanone chain.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-11-4-2-3-5-12(11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNXDRPKUMEZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644044
Record name 1-(3,5-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-05-1
Record name 1-(3,5-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dichloro-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,5-dichlorobenzoyl chloride and 2-methylbenzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of 3’,5’-Dichloro-3-(2-methylphenyl)propiophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Types of Reactions:

    Oxidation: 3’,5’-Dichloro-3-(2-methylphenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

3',5'-Dichloro-3-(2-methylphenyl)propiophenone serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to undergo multiple chemical reactions, making it a versatile building block in synthetic chemistry.

Reactions Involving this compound

  • Nucleophilic Substitution : The presence of chlorine atoms makes it susceptible to nucleophilic attack, facilitating the formation of more complex molecules.
  • Aldol Condensation : It can participate in aldol reactions, leading to the formation of β-hydroxy ketones that can be further transformed into other functional groups.

Pharmaceutical Applications

Research indicates that this compound exhibits biological activity that may include anti-inflammatory and analgesic properties. Its structural characteristics allow it to interact with various biological targets, which can modulate enzyme activity and influence metabolic pathways.

Case Studies

  • A study highlighted its potential for developing analgesics by demonstrating its interaction with pain-related pathways, suggesting its use in pain relief formulations .
  • Another investigation focused on its anti-inflammatory effects, showing promise for treating conditions associated with chronic inflammation .

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its potential as a lead compound in drug discovery. Its ability to modify biological responses makes it a candidate for further pharmacological investigation.

  • Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in inflammatory processes, which could lead to new therapeutic agents .
  • Receptor Interaction : Studies have indicated that it may bind to receptors involved in pain modulation, enhancing its potential as an analgesic .

Toxicological Considerations

While exploring its applications, it is crucial to consider the toxicological profile of this compound. Data indicates that it may pose risks such as acute toxicity if ingested or inhaled . Understanding these risks is essential for safe handling and application in research settings.

Summary Table of Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for complex organic moleculesVersatile reactivity due to chlorination
PharmaceuticalPotential anti-inflammatory and analgesic agentModulates pain pathways; enzyme inhibition
Medicinal ChemistryLead compound for drug discoveryPromising interactions with biological targets
ToxicologyAcute toxicity risksHarmful if ingested or inhaled

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Differences vs. Target Compound Source
3',5'-Dichloro-3-(2-methylphenyl)propiophenone 3',5'-Cl; 2-methylphenyl Not explicitly given (inferred: C16H14Cl2O) ~293.2 (estimated) Not provided Reference compound
2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone 2',5'-Cl; 2,3-dimethylphenyl C17H16Cl2O 307.21 898793-27-6 Chlorine positions (2',5'); additional methyl group on phenyl
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone 2',5'-Cl; 2-thiomethylphenyl C16H12Cl2OS 323.24 898780-49-9 Thiomethyl (-SMe) substituent instead of methyl
2',6'-Dichloro-3-(3-trifluoromethylphenyl)propiophenone 2',6'-Cl; 3-CF3-phenyl C16H11Cl2F3O 347.17 898749-89-8 Trifluoromethyl group; chlorine positions (2',6')
3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone 3'-Cl,5'-F; 4-thiomethylphenyl C16H14ClFOS 308.80 898781-63-0 Fluorine at 5'; thiomethyl at 4-position
2',3'-Dichloro-3-(4-methylphenyl)propiophenone 2',3'-Cl; 4-methylphenyl C16H14Cl2O 293.19 Not provided Adjacent chlorines (2',3'); methyl at 4-position

Key Findings from Analog Studies

Chlorine Position Effects: Compounds with chlorine at 2',5' positions (e.g., ) exhibit higher molecular weights (~307.21) compared to the target compound (~293.2), likely due to additional methyl groups. 3',5'-Dichloro substitution (as inferred for the target compound) provides symmetrical halogenation, which could enhance binding affinity in receptor-ligand interactions compared to asymmetrical analogs .

Substituent Effects: Thiomethyl (-SMe) groups () introduce sulfur atoms, increasing molecular weight (e.g., 323.24 vs. Trifluoromethyl (-CF3) groups () significantly elevate molecular weight (347.17) and introduce strong electron-withdrawing effects, which may enhance chemical stability but reduce nucleophilic reactivity .

Toxicity Considerations: Chlorinated aromatic compounds (e.g., chlorophenols in ) are associated with environmental persistence and toxicity. While direct data on the target compound are lacking, structural similarities suggest the need for careful handling and disposal .

Research and Application Implications

  • Agrochemicals : Symmetrical 3',5'-dichloro substitution (as in the target compound) is common in pesticides, suggesting possible agrochemical applications .
  • Synthetic Challenges : Adjacent chlorine substituents (e.g., 2',3' in ) may complicate synthesis due to steric effects, whereas 3',5' substitution offers easier regioselective control .

Biological Activity

3',5'-Dichloro-3-(2-methylphenyl)propiophenone, a compound with the molecular formula C16_{16}H14_{14}Cl2_2O, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Weight : 293.20 g/mol
  • CAS Number : 898790-05-1
  • Structure : The compound features a propiophenone backbone with dichloro and methylphenyl substituents, which may influence its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
  • Anticancer Potential : The compound's structure indicates potential as a photosensitizer in photodynamic therapy, which is a method used in cancer treatment.
  • Neuropharmacological Effects : Similar compounds have shown activity in modulating neurotransmitter systems, suggesting that this compound may also interact with these pathways.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes, modulating their activity. This interaction could influence various cellular pathways, contributing to its observed biological effects.

Anticancer Applications

Research into related compounds has demonstrated their efficacy as photosensitizers in photodynamic therapy. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells when activated by light. Further investigation into this compound's ability to act similarly could open avenues for therapeutic applications in oncology.

Neuropharmacological Studies

In vitro studies have suggested that analogs of this compound can inhibit monoamine uptake and exhibit antagonistic effects on nicotinic acetylcholine receptors (nAChRs). This highlights the potential for this compound to influence neurochemical pathways relevant to mood disorders and addiction.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential activity against bacteria ,
AnticancerPossible use in photodynamic therapy ,
NeuropharmacologicalInteraction with neurotransmitter systems ,

Q & A

Basic: What are the recommended synthetic routes for 3',5'-Dichloro-3-(2-methylphenyl)propiophenone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of arylpropiophenones often involves Friedel-Crafts acylation or condensation reactions. For analogs like 3',5'-dichloro derivatives, electrophilic substitution on pre-functionalized aromatic rings (e.g., chlorinated 2-methylphenyl precursors) is critical. Key optimization parameters include:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are commonly used, but their stoichiometry must be adjusted to avoid over-chlorination or side reactions .
  • Temperature control : Maintain 0–5°C during acylation to suppress decomposition of reactive intermediates (e.g., chloroacetyl chloride derivatives) .
  • Solvent polarity : Use dichloromethane or nitrobenzene to stabilize charged intermediates while ensuring solubility of chlorinated precursors .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identify substituent patterns (e.g., chloro and methyl groups on aromatic rings). Use deuterated solvents like DMSO-d₆ to resolve overlapping peaks in chlorinated systems .
    • 2D NMR (COSY, HSQC) : Assign coupling between protons and carbons in complex aromatic regions.
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of Cl or methyl groups) .
  • HPLC-PDA : Quantify purity (>98%) using a C18 column with acetonitrile/water gradients; monitor UV absorption at 254 nm for chlorinated aromatics .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of volatile intermediates .
  • Waste disposal : Segregate halogenated waste in designated containers and coordinate with certified agencies for incineration to prevent environmental release of chlorinated byproducts .
  • Degradation monitoring : Store samples at –20°C under inert gas (N₂/Ar) to minimize hydrolysis or thermal decomposition of labile chloro groups .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound analogs?

Methodological Answer:
Contradictions often arise from:

  • Dynamic exchange processes : For example, keto-enol tautomerism in propiophenones can obscure NMR signals. Use variable-temperature NMR (e.g., –40°C to 25°C) to "freeze" tautomeric states .
  • Residual solvents : Traces of DMSO or water in hygroscopic samples may split peaks. Dry compounds under high vacuum (<0.1 mbar) for 24 hours before analysis .
  • Isotopic effects : Deuterated solvents (e.g., CDCl₃) may shift signals in chlorinated systems. Compare spectra across solvents to confirm assignments .

Advanced: What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and predict electrophilic/nucleophilic sites. For example, calculate Fukui indices to identify reactive positions on the dichlorophenyl ring .
  • Molecular dynamics (MD) simulations : Study solvent effects on reaction pathways (e.g., solvation shells in polar aprotic solvents) .
  • Docking studies : If the compound has biological targets (e.g., enzyme inhibition), use AutoDock Vina to assess binding affinities with chlorinated moieties as key pharmacophores .

Advanced: How can researchers address experimental limitations in stability studies of this compound under varying pH conditions?

Methodological Answer:

  • Accelerated stability testing : Use HPLC to monitor degradation kinetics at elevated temperatures (40–60°C) and extrapolate to room temperature via the Arrhenius equation .
  • Buffer selection : Avoid phosphate buffers (risk of chloride displacement) and use acetate (pH 4–5) or borate (pH 8–9) to mimic physiological ranges .
  • Degradation product identification : Employ LC-MS/MS to characterize hydrolyzed or oxidized byproducts (e.g., dechlorinated analogs or quinone derivatives) .

Advanced: What strategies mitigate batch-to-batch variability in synthesizing this compound?

Methodological Answer:

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation in real time .
  • Design of experiments (DoE) : Use factorial designs (e.g., 2³) to optimize variables like catalyst loading, temperature, and stirring rate .
  • Quality control (QC) : Establish strict acceptance criteria for intermediates (e.g., ≥95% purity by HPLC) before proceeding to subsequent steps .

Advanced: How can researchers validate the environmental impact of this compound degradation products?

Methodological Answer:

  • Ecotoxicology assays : Use Daphnia magna or Aliivibrio fischeri bioluminescence tests to assess acute toxicity of degradation byproducts .
  • Persistent organic pollutant (POP) screening : Analyze logP and bioaccumulation potential via EPI Suite software to predict environmental persistence .
  • Advanced oxidation processes (AOPs) : Test UV/H₂O₂ or Fenton reactions to identify non-toxic mineralization products (e.g., CO₂, Cl⁻) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.